molecular formula C8H14ClNO B6608687 3-ethynyl-1-methylpiperidin-3-ol hydrochloride CAS No. 2866335-03-5

3-ethynyl-1-methylpiperidin-3-ol hydrochloride

Cat. No.: B6608687
CAS No.: 2866335-03-5
M. Wt: 175.65 g/mol
InChI Key: NPASYMWLKCCKRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethynyl-1-methylpiperidin-3-ol hydrochloride (EMP-HCl) is a synthetic compound that has been widely used in laboratory experiments and scientific research. It is a derivative of piperidine and is often referred to as a “building block” of organic chemistry due to its versatility and ability to be used in a variety of synthetic pathways. It has a wide range of applications in biochemistry, medicinal chemistry, and drug discovery.

Scientific Research Applications

3-ethynyl-1-methylpiperidin-3-ol hydrochloride is used in a variety of scientific research applications, including the synthesis of various organic compounds, the study of enzyme kinetics, and the study of organic reactions. It is also used in the synthesis of various drugs, such as antifungal agents, antibiotics, and antiviral agents. Additionally, this compound is used in the synthesis of peptide and peptidomimetic compounds, which are used in the development of therapeutic agents.

Mechanism of Action

The mechanism of action of 3-ethynyl-1-methylpiperidin-3-ol hydrochloride is not fully understood. However, it is believed that the hydrochloride group of this compound interacts with the piperidine ring of the molecule, forming a strong covalent bond. This bond is then broken by the action of enzymes, allowing the this compound to be released and interact with the target molecule.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme cholinesterase, which is involved in the breakdown of acetylcholine. Additionally, it has been found to have an inhibitory effect on the enzyme tyrosinase, which is involved in the production of melanin. It has also been found to have an inhibitory effect on the enzyme cyclooxygenase, which is involved in the production of prostaglandins.

Advantages and Limitations for Lab Experiments

3-ethynyl-1-methylpiperidin-3-ol hydrochloride has a number of advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is not toxic or hazardous to handle. Additionally, it can be easily synthesized in the laboratory and is relatively stable. However, it does have some limitations. It is not very soluble in water and is not very stable in acidic solutions.

Future Directions

There are a number of potential future directions for the use of 3-ethynyl-1-methylpiperidin-3-ol hydrochloride in scientific research. It could be used to study the effects of inhibitors on enzyme kinetics, as well as the effects of inhibitors on organic reactions. Additionally, it could be used to study the effects of inhibitors on drug metabolism, as well as the effects of inhibitors on peptide and peptidomimetic compounds. Additionally, it could be used to study the effects of inhibitors on the production of prostaglandins, as well as the effects of inhibitors on the production of melanin. Finally, it could be used to study the effects of inhibitors on the breakdown of acetylcholine.

Synthesis Methods

3-ethynyl-1-methylpiperidin-3-ol hydrochloride can be synthesized through a variety of methods, including the reaction of piperidine with ethynyl bromide, the reaction of ethynyl bromide with piperidine hydrochloride, and the reaction of piperidine with ethynyl chloride. In each of these reactions, the reaction of the piperidine with the ethynyl group forms the this compound.

Properties

IUPAC Name

3-ethynyl-1-methylpiperidin-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO.ClH/c1-3-8(10)5-4-6-9(2)7-8;/h1,10H,4-7H2,2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPASYMWLKCCKRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)(C#C)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.65 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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